TrkA Kinase Inhibitory Potency of the 2‑Trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole Scaffold Versus 1H‑Benzimidazole and C‑2 Unsubstituted Analogues
Derivatives bearing the 2‑trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole core, for which methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)pentanoate serves as a direct synthetic precursor, achieve nanomolar TrkA IC50 values in ELISA‑based kinase assays [1]. In contrast, the corresponding aromatic 1H‑benzimidazole congeners lacking the C‑2 quaternary center exhibit >10‑fold reduced potency, and C‑2 des‑trifluoromethyl analogues lose detectable TrkA binding at concentrations up to 1 µM [2]. The 2‑trifluoromethyl‑2,3‑dihydro motif therefore provides a quantifiable potency advantage that cannot be replicated by generic benzimidazole alternatives.
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.2 nM (for a closely related 2‑trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole congener built from the target precursor) |
| Comparator Or Baseline | Aromatic 1H‑benzimidazole analogue: IC50 > 150 nM; C‑2 des‑CF3 analogue: IC50 > 1,000 nM |
| Quantified Difference | ≥ 10‑fold improvement in potency conferred by the 2‑trifluoromethyl‑2,3‑dihydro core |
| Conditions | ELISA-based TrkA kinase activity assay, pH 7.5, 384‑well microtiter format |
Why This Matters
Procuring the exact 2‑trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole building block is essential for achieving the low‑nanomolar TrkA potency reported in the patent literature, as structurally simplified benzimidazole replacements fail to engage the kinase hinge region with comparable affinity.
- [1] BindingDB. (2015). BDBM136637 – TrkA IC50: 14.2 nM for 2‑trifluoromethyl‑2,3‑dihydro‑1H‑benzo[d]imidazole-based inhibitor. View Source
- [2] US Patent 8,865,698 B2. (2014). Comparative TrkA SAR data for substituted pyrazolo[1,5-a]pyrimidine and benzimidazole compounds. View Source
